REACTION_SMILES
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[ClH:16].[NH:1]([C:2]([CH3:3])=[O:4])[CH2:5][CH2:6][NH:7][C:8](=[O:9])[c:10]1[s:11][c:12]([Br:15])[cH:13][cH:14]1>>[ClH:16].[NH2:1][CH2:5][CH2:6][NH:7][C:8](=[O:9])[c:10]1[s:11][c:12]([Br:15])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NCCNC(=O)c1ccc(Br)s1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCCNC(=O)c1ccc(Br)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |